

Part 1: ^1H NMR Spectroscopy - The Primary Tool for Structural Elucidation

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Compound of Interest

Compound Name: *8-methoxyquinoline-5-sulfonic Acid*
Cat. No.: *B8129542*

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Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for determining the detailed molecular structure of organic compounds in solution.[1] ^1H NMR, specifically, provides precise information about the electronic environment of each proton, their proximity to one another (connectivity), and their stereochemical relationships.

Anticipated ^1H NMR Spectrum of 8-methoxyquinoline-5-sulfonic acid

While a publicly available, assigned spectrum for **8-methoxyquinoline-5-sulfonic acid** is not readily found, we can construct a highly reliable, predicted spectrum. This prediction is grounded in the well-documented spectra of parent quinoline systems and the known electronic effects of methoxy and sulfonic acid substituents on aromatic rings.[2][3] The analysis is typically performed in a solvent like DMSO- d_6 , which is capable of dissolving the polar sulfonic acid and allows for the observation of exchangeable protons.

Molecular Structure and Proton Numbering:

Figure 1: Structure of **8-methoxyquinoline-5-sulfonic acid** with proton numbering.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H2	~8.9 - 9.1	Doublet of doublets (dd)	J(H2-H3) \approx 4.5, J(H2-H4) \approx 1.8	Highly deshielded due to proximity to the electronegative nitrogen atom.[1]
H3	~7.6 - 7.8	Doublet of doublets (dd)	J(H3-H2) \approx 4.5, J(H3-H4) \approx 8.5	Coupled to both H2 and H4.
H4	~8.6 - 8.8	Doublet of doublets (dd)	J(H4-H3) \approx 8.5, J(H4-H2) \approx 1.8	Deshielded by the anisotropic effect of the adjacent benzene ring and proximity to nitrogen.
H6	~8.3 - 8.5	Doublet (d)	J(H6-H7) \approx 8.0	Strongly deshielded due to being ortho to the powerful electron-withdrawing sulfonic acid group.
H7	~7.4 - 7.6	Doublet (d)	J(H7-H6) \approx 8.0	Shielded relative to H6 due to being meta to the sulfonic acid and ortho to the electron-donating methoxy group.

OCH ₃	~4.0 - 4.2	Singlet (s)	N/A	Typical chemical shift for an aromatic methoxy group.
SO ₃ H	~10.0 - 12.0	Broad Singlet (br s)	N/A	Highly deshielded, exchangeable acidic proton. Signal may be broad or not observed depending on water content.

Causality Behind Spectral Predictions

The trustworthiness of this predicted data lies in understanding substituent effects:

- The Quinoline Backbone: Protons on the heterocyclic ring (H2, H3, H4) have characteristic shifts, with H2 being the most downfield due to the direct influence of the nitrogen atom.[2]
- Electron-Withdrawing Group (-SO₃H): The sulfonic acid group at the C5 position is strongly deactivating. It withdraws electron density from the aromatic ring, causing significant deshielding (a downfield shift) of the proton ortho to it (H6).
- Electron-Donating Group (-OCH₃): The methoxy group at the C8 position is activating. It donates electron density into the ring, causing a shielding effect (an upfield shift) on the nearby proton (H7). This effect counteracts the deshielding from the sulfonic acid group to some extent. The synthesis of 8-methoxyquinoline from 8-hydroxyquinoline is a common procedure, and the introduction of the methyl group has predictable shielding effects.[4][5]

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

While ¹H NMR is indispensable, a single technique is rarely sufficient for the complete and unambiguous characterization required in regulated industries. Orthogonal methods, which

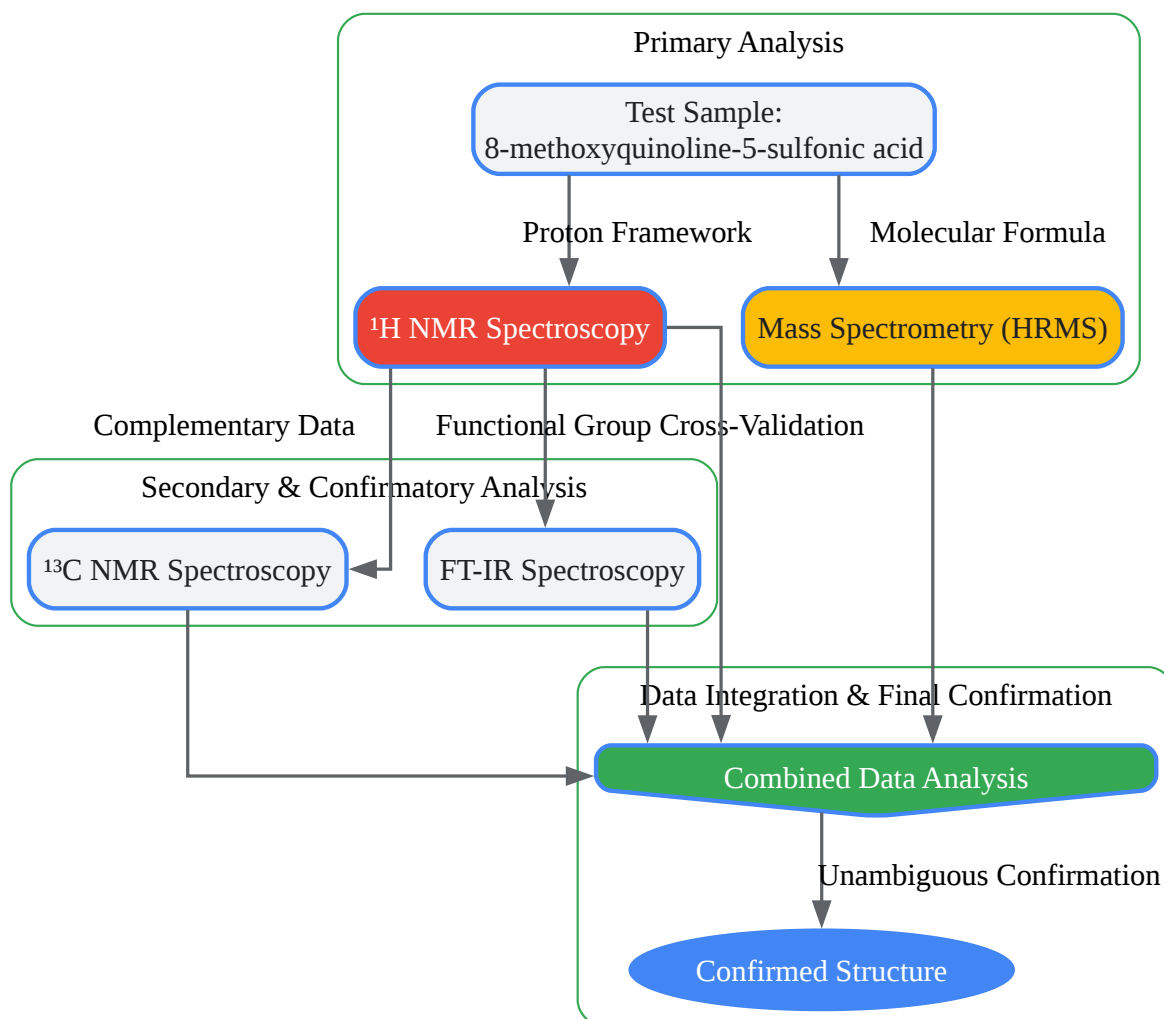
measure different molecular properties, provide a self-validating system of checks and balances.

Comparison of Key Analytical Methodologies:

Technique	Principle	Information Provided	Strengths for this Molecule	Limitations
^1H NMR	Nuclear spin in a magnetic field	Proton environment, connectivity (J-coupling), and relative quantities	Definitive proton placement and structural isomer differentiation.	Requires relatively pure sample; complex spectra can be challenging to interpret.
^{13}C NMR	Nuclear spin of ^{13}C isotope	Carbon backbone, number of unique carbons, and electronic environment	Confirms the number of carbons in the quinoline core and substituents. [1]	Low natural abundance of ^{13}C requires longer acquisition times or more concentrated samples.
Mass Spectrometry (MS)	Ionization and mass-to-charge ratio measurement	Molecular weight and fragmentation patterns	Provides exact molecular weight, confirming the elemental formula ($\text{C}_9\text{H}_7\text{NO}_4\text{S}$). [6] [7]	Does not distinguish between structural isomers (e.g., 8-methoxyquinoline-6-sulfonic acid).
FT-IR Spectroscopy	Absorption of infrared radiation by molecular vibrations	Presence of specific functional groups	Clearly identifies key functional groups: S=O and O-H (sulfonic acid), C-O (ether), and aromatic C-H/C=C bonds. [8] [9]	Provides little information on the overall molecular skeleton or isomerism.

Workflow for Comprehensive Structural Elucidation

A robust analytical workflow ensures that data from multiple techniques are integrated to build an unshakeable structural assignment. This process mitigates the risk of misidentification by using the strengths of one technique to overcome the limitations of another.



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Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data.

Protocol 1: ^1H NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **8-methoxyquinoline-5-sulfonic acid** into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The use of DMSO-d_6 is critical for solubilizing the polar sulfonic acid and for observing the exchangeable acidic proton.
- **Dissolution:** Vortex the sample until fully dissolved. If necessary, gentle warming can be applied.
- **Transfer:** Transfer the solution to a 5 mm NMR tube using a clean pipette.
- **Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include:
 - **Pulse Program:** A standard 90° pulse sequence.
 - **Acquisition Time:** ~3-4 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 16-64, depending on sample concentration.
 - **Temperature:** 298 K.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

- Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
- Analysis Mode: Operate in negative ion mode to detect the deprotonated molecule $[M-H]^-$, which is ideal for the acidic sulfonic acid.
- Data Acquisition: Infuse the sample and acquire the mass spectrum over a range of m/z 50-500.
- Data Analysis: Determine the accurate mass of the $[M-H]^-$ ion and use software to calculate the elemental composition, comparing it to the theoretical mass of $C_9H_6NO_4S^-$.

Conclusion

The characterization of **8-methoxyquinoline-5-sulfonic acid** serves as an excellent case study in the application of modern spectroscopic techniques. 1H NMR provides the most detailed initial picture, revealing the precise arrangement of protons on the aromatic scaffold. However, for the level of certainty required in scientific research and drug development, this data must be corroborated. By integrating complementary data from ^{13}C NMR (for the carbon skeleton), Mass Spectrometry (for molecular formula confirmation), and FT-IR (for functional group validation), one can achieve an unambiguous and self-validating structural assignment. This multi-faceted approach represents the gold standard in analytical chemistry, ensuring the integrity and reliability of scientific findings.

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